molecular formula C12H11NO B3352223 6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 441067-85-2

6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Cat. No.: B3352223
CAS No.: 441067-85-2
M. Wt: 185.22 g/mol
InChI Key: DXDDHTOLKONSBS-UHFFFAOYSA-N
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Description

6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a tricyclic heterocyclic compound featuring a cyclopentane ring fused to an indole system, with a methyl substituent at position 6. Its molecular formula is C₁₂H₁₁NO, and it serves as a scaffold for synthesizing bioactive molecules and advanced materials. The compound’s structural rigidity and substituent positioning make it valuable in medicinal chemistry, particularly for serotonin reuptake inhibitors , and in agrochemical research for strigolactone derivatives .

Properties

IUPAC Name

6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-7-2-3-8-9-4-5-11(14)12(9)13-10(8)6-7/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDDHTOLKONSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20785382
Record name 6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441067-85-2
Record name 6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves the copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . This method provides a facile access to dihydrocyclopenta[b]indoles under mild conditions. The reaction typically takes place in dichloromethane (DCM) at room temperature (25°C) with the presence of a copper catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one with structurally related derivatives, highlighting substituent effects on properties, synthesis, and applications:

Compound Name & Substituents Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method References
This compound (hypothetical) C₁₂H₁₁NO 185.22 Potential use in serotonin inhibitors; methyl at position 6 may enhance lipophilicity. Likely via indole cyclization (inferred)
4-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one C₁₂H₁₁NO 185.22 Used in strigolactone synthesis; bromination at position 7 (67% yield) enables further functionalization. PPA-mediated cyclization of indole derivatives
7-Methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one C₁₂H₁₁NO₂ 201.22 High thermal stability (mp 252°C); used in advanced materials. Electron-donating methoxy enhances stability. Substitution via Suzuki coupling
7-Chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one C₁₁H₈ClNO 205.64 Pharmaceutical R&D applications; chloro substituent directs electrophilic substitutions. Halogenation of parent scaffold
5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one C₁₂H₁₁NO 185.22 Positional isomer with potential differences in bioactivity. Not explicitly described
7-Acetyl-6-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one C₁₄H₁₃NO₂ 227.26 Acetyl group increases polarity; used in fluorescent probes or drug candidates. Bromination followed by Suzuki coupling

Key Observations:

Substituent Position and Reactivity: Methyl groups at position 4 (e.g., 4-methyl derivative) facilitate bromination at position 7, enabling further functionalization for strigolactone synthesis .

Electronic Effects :

  • Electron-donating groups (e.g., methoxy at position 7) enhance thermal stability, making the compound suitable for material science applications .
  • Electron-withdrawing groups (e.g., chloro at position 7) increase reactivity in cross-coupling reactions, critical for pharmaceutical intermediates .

Synthetic Flexibility :

  • The parent scaffold can be modified via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, enabling tailored electronic properties .
  • Acetyl and bromo substituents expand utility in fluorescent probes or bioactive molecule design .

Biological Relevance: Derivatives functionalized at position 7 (e.g., 7-methoxy, 7-chloro) show promise in parasitic weed germination inhibition and fungal branching modulation .

Biological Activity

6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a heterocyclic compound belonging to the indole family, which is significant due to its presence in various natural products and pharmaceuticals. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NOC_{12}H_{11}NO with a molecular weight of approximately 199.23 g/mol. Its structure features a cyclopenta[b]indole core, characterized by the presence of a methyl group at the 6-position, which influences its reactivity and biological activity.

PropertyValue
IUPAC Name 6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one
Molecular Formula C₁₂H₁₁NO
Molecular Weight 199.23 g/mol
CAS Number 441067-85-2

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active or allosteric sites, leading to various biological effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Indole derivatives have been reported to exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. These findings support the hypothesis that this compound may possess similar activities .

Case Studies

Case Study 1: Enzyme Inhibition
In a study evaluating various indole derivatives for enzyme inhibition, compounds structurally related to this compound were tested against DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). The results indicated that certain modifications to the indole structure could enhance binding affinity and inhibitory activity .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of cyclopenta[b]indole derivatives. The study found that modifications at specific positions could significantly enhance their efficacy against Gram-positive and Gram-negative bacteria. Although direct studies on this compound are needed, these findings suggest a promising avenue for exploring its antimicrobial potential .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
7-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one Methyl group at the 7-positionAnalgesic and anti-inflammatory
4-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one Methyl group at the 4-positionEnhanced anti-inflammatory activity
7-Chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one Chlorine substitutionAntimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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